molecular formula C6H7ClN2O2S B13219557 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride

3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B13219557
M. Wt: 206.65 g/mol
InChI Key: PYDRENLBEKWPCF-UHFFFAOYSA-N
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Description

3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid. The reaction is carried out by adding chlorosulfonic acid to the pyrazole derivative at low temperatures (around -20 to 0°C) in a solvent such as chloroform. The reaction is highly exothermic and requires careful control of temperature and addition rate to avoid side reactions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonate Thioesters: Formed by reaction with thiols.

    Pyrazole N-oxides: Formed by oxidation.

    Pyrazoline Derivatives: Formed by reduction.

    Coupled Products: Formed by coupling reactions.

Scientific Research Applications

3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the biological activity of its derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

5-cyclopropyl-1H-pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C6H7ClN2O2S/c7-12(10,11)5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9)

InChI Key

PYDRENLBEKWPCF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NN2)S(=O)(=O)Cl

Origin of Product

United States

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